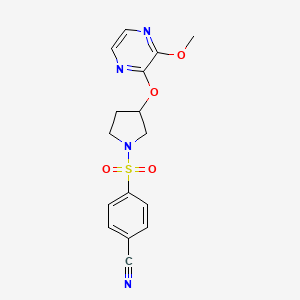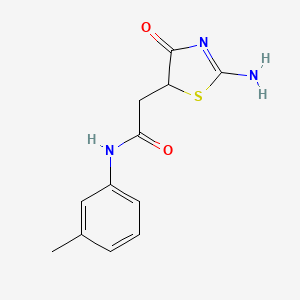![molecular formula C9H15NO3 B2907407 N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide CAS No. 2411265-11-5](/img/structure/B2907407.png)
N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of amides. It is also known as Dioxane-2-ethylacrylamide and is widely used in scientific research applications.
Mechanism of Action
The mechanism of action of N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide is not well understood. However, it is believed to crosslink with other molecules through the formation of covalent bonds. This crosslinking results in the formation of a three-dimensional network, which imparts the desired properties to the resulting material.
Biochemical and Physiological Effects:
N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide has no known biochemical or physiological effects. However, it is important to handle it with care as it can be toxic if ingested or inhaled.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide is its ability to crosslink with other molecules, which makes it useful in the preparation of hydrogels and polymers. Additionally, it is easy to synthesize and purify, which makes it a cost-effective reagent for scientific research.
One of the limitations of N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide is its toxicity. It can be harmful if ingested or inhaled, and therefore, should be handled with care. Additionally, its mechanism of action is not well understood, which limits its applications in certain areas of research.
Future Directions
There are several future directions for the use of N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide in scientific research. One possible direction is the development of new hydrogels and polymers with improved properties. Another direction is the synthesis of new compounds using N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide as a reagent. Additionally, further research is needed to understand the mechanism of action of N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide, which could lead to new applications in various fields of research.
Conclusion:
In conclusion, N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide is a useful reagent in scientific research. It has various applications in the preparation of hydrogels, polymers, and other compounds. Although its mechanism of action is not well understood, it is easy to synthesize and purify, which makes it a cost-effective reagent. However, it should be handled with care due to its toxicity. Further research is needed to understand its mechanism of action and to explore new applications in various fields of research.
Synthesis Methods
The synthesis of N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide involves the reaction between acrylic acid and 1,4-dioxane-2-ethylamine. The reaction takes place in the presence of a catalyst such as triethylamine or N,N-dimethylformamide. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide has various scientific research applications. It is used as a crosslinking agent for the preparation of hydrogels, which are widely used in drug delivery and tissue engineering. It is also used as a monomer for the preparation of polymers, which have applications in coatings, adhesives, and sealants. Additionally, it is used as a reagent for the synthesis of other compounds.
properties
IUPAC Name |
N-[2-(1,4-dioxan-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-9(11)10-4-3-8-7-12-5-6-13-8/h2,8H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUNNJUVUDIOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907327.png)
![(4R,7S)-9-(2,3-dihydro-1H-inden-2-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B2907329.png)

![3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid](/img/structure/B2907336.png)
![1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2907337.png)
![N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2907339.png)

![1-Spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2907341.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2907343.png)
![5-Propan-2-yl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2907344.png)
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2907346.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B2907347.png)